molecular formula C22H20Br2N2O4 B11534614 2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide

Cat. No.: B11534614
M. Wt: 536.2 g/mol
InChI Key: WFUNUWVCCGISNP-BRJLIKDPSA-N
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Description

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, ethoxy, and naphthalenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Methoxylation: The addition of a methoxy group to the phenoxy ring.

    Condensation: The reaction of the brominated and methoxylated phenoxy compound with an ethoxynaphthalenyl aldehyde to form the final hydrazide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of functional groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dibromo-6-methylphenoxy)acetohydrazide: Similar structure but with a methyl group instead of a methoxy group.

    2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide: Similar structure but with chlorine atoms instead of bromine atoms.

Uniqueness

2-(2,4-dibromo-6-methoxyphenoxy)-N’-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and ethoxynaphthalenyl groups contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C22H20Br2N2O4

Molecular Weight

536.2 g/mol

IUPAC Name

2-(2,4-dibromo-6-methoxyphenoxy)-N-[(E)-(2-ethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C22H20Br2N2O4/c1-3-29-19-9-8-14-6-4-5-7-16(14)17(19)12-25-26-21(27)13-30-22-18(24)10-15(23)11-20(22)28-2/h4-12H,3,13H2,1-2H3,(H,26,27)/b25-12+

InChI Key

WFUNUWVCCGISNP-BRJLIKDPSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)COC3=C(C=C(C=C3Br)Br)OC

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)COC3=C(C=C(C=C3Br)Br)OC

Origin of Product

United States

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